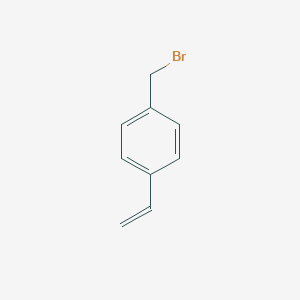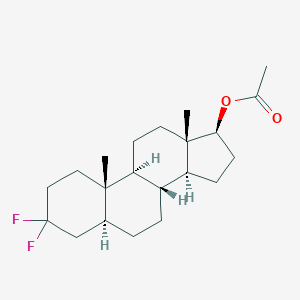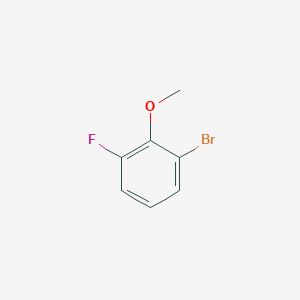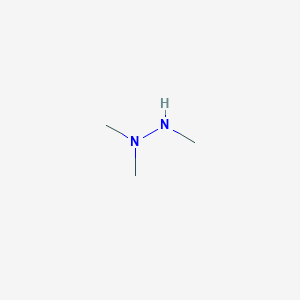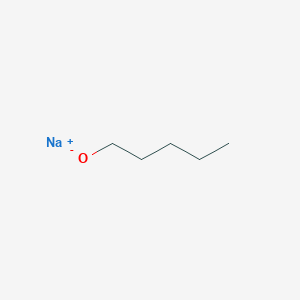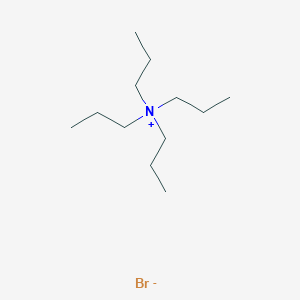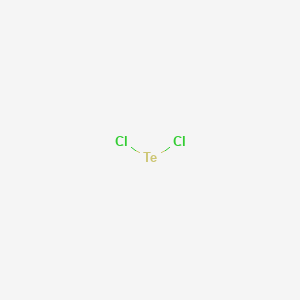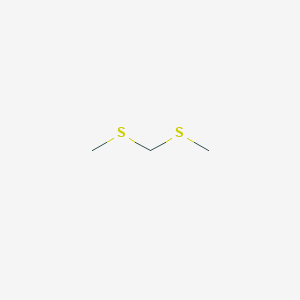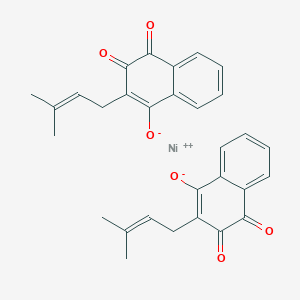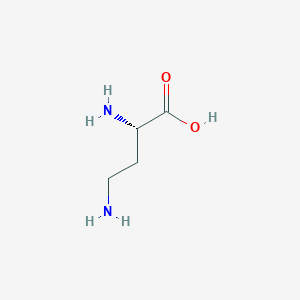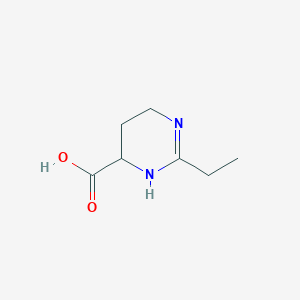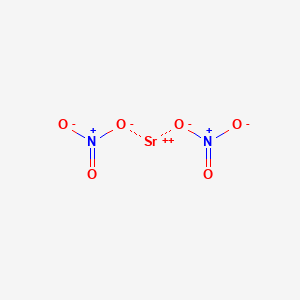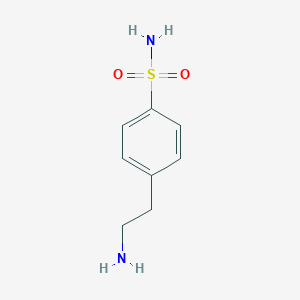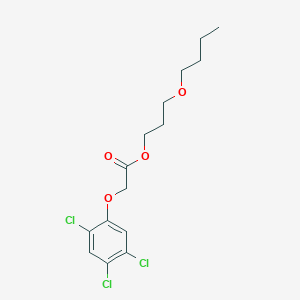
2,4,5-T-3-butoxypropyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-T-3-butoxypropyl is a synthetic compound that belongs to the class of herbicides. It is commonly used in agricultural practices to control the growth of weeds and unwanted vegetation. This compound is widely used due to its high effectiveness and low cost. However, it has been associated with several controversies, including its potential adverse effects on human health and the environment.
Mecanismo De Acción
The mechanism of action of 2,4,5-T-3-butoxypropyl involves the disruption of plant growth and development. It acts as a growth regulator, inhibiting the synthesis of auxins, which are plant hormones responsible for cell elongation and division. This leads to the inhibition of plant growth and eventually, the death of the plant.
Efectos Bioquímicos Y Fisiológicos
2,4,5-T-3-butoxypropyl has been shown to have potential adverse effects on human health and the environment. It has been associated with the development of certain cancers, including non-Hodgkin's lymphoma and soft tissue sarcoma. It has also been linked to reproductive and developmental toxicity, as well as immune system disorders. In the environment, it can persist for a long time and contaminate soil and water, leading to potential ecological damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4,5-T-3-butoxypropyl in lab experiments include its high effectiveness in controlling the growth of plants, its low cost, and its availability. However, its potential adverse effects on human health and the environment must be taken into consideration when conducting experiments.
Direcciones Futuras
Further research is needed to fully understand the potential adverse effects of 2,4,5-T-3-butoxypropyl on human health and the environment. The development of alternative herbicides that are more environmentally friendly and less toxic to humans is also needed. Additionally, the use of integrated pest management strategies that combine various methods, including biological control, cultural practices, and chemical control, should be encouraged to reduce the reliance on synthetic herbicides like 2,4,5-T-3-butoxypropyl.
Métodos De Síntesis
The synthesis of 2,4,5-T-3-butoxypropyl involves the reaction of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) with 3-butoxy-1-propanol in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
2,4,5-T-3-butoxypropyl has been extensively studied for its herbicidal properties. It is used in agricultural practices to control the growth of weeds and unwanted vegetation. Its effectiveness has been demonstrated in various crops, including corn, soybean, cotton, and wheat. However, its potential adverse effects on human health and the environment have also been studied.
Propiedades
Número CAS |
1928-48-9 |
|---|---|
Nombre del producto |
2,4,5-T-3-butoxypropyl |
Fórmula molecular |
C15H19Cl3O4 |
Peso molecular |
369.7 g/mol |
Nombre IUPAC |
3-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C15H19Cl3O4/c1-2-3-5-20-6-4-7-21-15(19)10-22-14-9-12(17)11(16)8-13(14)18/h8-9H,2-7,10H2,1H3 |
Clave InChI |
ISEZZVFHNHWUQW-UHFFFAOYSA-N |
SMILES |
CCCCOCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
SMILES canónico |
CCCCOCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Otros números CAS |
1928-48-9 |
Sinónimos |
3-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



